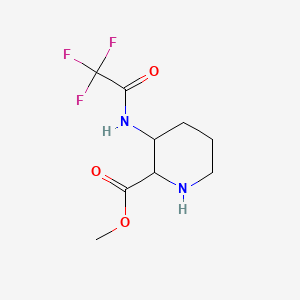

rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and stringent quality control measures are essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl (2R,3S)-3-(acetamido)piperidine-2-carboxylate: Similar structure but lacks the trifluoro group.

Ethyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is unique due to the presence of the trifluoroacetamido group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications will continue to uncover its full potential and contributions to science and industry.

Biological Activity

Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetamido group, which may influence its interaction with biological systems. The following sections delve into its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Piperidine derivatives and trifluoroacetic anhydride.

- Reaction Conditions : Solvents such as dichloromethane or acetonitrile are commonly used, along with catalysts like triethylamine.

- Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2137492-20-5 |

| Molecular Formula | C₉H₁₃F₃N₂O₃ |

| Molecular Weight | 254.21 g/mol |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoroacetamido group may enhance the compound's reactivity and influence its binding affinity to various biomolecules. This can lead to modulation of biochemical pathways relevant to therapeutic applications.

Pharmacological Potential

Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine in drug design has been shown to improve metabolic stability and bioavailability .

- Antimicrobial Activity : The compound may possess antimicrobial properties due to its structural similarities with known antimicrobial agents. Studies have highlighted the significance of fluorinated compounds in developing new antibiotics .

- Anticancer Potential : Similar piperidine derivatives have been investigated for their anticancer properties. The unique trifluoroacetamido group could potentially enhance the efficacy of such compounds against cancer cell lines .

- Neuropharmacological Effects : Given the structural features of piperidine derivatives, there is potential for neuropharmacological activity. Compounds in this class have been explored for their effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of fluorinated piperidine derivatives:

- Study 1 : A series of fluorinated piperidine derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated that modifications at the piperidine nitrogen significantly affected antibacterial activity against various strains, suggesting a promising avenue for developing new antimicrobial agents .

- Study 2 : Research on similar compounds demonstrated their potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The trifluoroacetamido group was noted as a critical feature enhancing inhibitory potency against specific MMPs .

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| Methyl (2R,3S)-3-(acetamido)piperidine-2-carboxylate | Moderate antimicrobial activity |

| Ethyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate | Enhanced anticancer properties |

This compound stands out due to its trifluoroacetamido group, which may confer unique chemical and biological properties not observed in similar compounds.

Properties

Molecular Formula |

C9H13F3N2O3 |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |

InChI |

InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) |

InChI Key |

CLQCWVYXKAJBLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.